

"3-Chloro-5-fluorophenyl cyclobutyl ketone"

CAS number lookup

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Compound of Interest

Compound Name: 3-Chloro-5-fluorophenyl cyclobutyl
ketone

Cat. No.: B1324745

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Technical Guide: 3-Chloro-5-fluorophenyl cyclobutyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chloro-5-fluorophenyl cyclobutyl ketone**, a halogenated aromatic ketone of interest in chemical synthesis and drug discovery. Due to the limited availability of public data for this specific compound, this guide also includes information on the closely related analogue, 3-Chlorophenyl cyclobutyl ketone, and proposes a synthetic route based on established chemical principles.

Core Compound Identification

The target compound is identified as:

- Chemical Name: **3-Chloro-5-fluorophenyl cyclobutyl ketone**
- CAS Number: 898791-06-5[1][2]
- Molecular Formula: C₁₁H₁₀ClFO[1]
- Molecular Weight: 212.65 g/mol [1]

Physicochemical Data

Quantitative experimental data for **3-Chloro-5-fluorophenyl cyclobutyl ketone** is not readily available in public literature. The following table summarizes the available information for the target compound and its structural analogue, 3-Chlorophenyl cyclobutyl ketone.

Property	3-Chloro-5-fluorophenyl cyclobutyl ketone	3-Chlorophenyl cyclobutyl ketone (Analogue)
CAS Number	898791-06-5	898790-62-0
Molecular Formula	C ₁₁ H ₁₀ ClFO	C ₁₁ H ₁₁ ClO
Molecular Weight	212.65 g/mol	194.66 g/mol
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available
Density	Data not available	Data not available
Solubility	Data not available	Data not available

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and widely used method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. This approach can be adapted for the preparation of **3-Chloro-5-fluorophenyl cyclobutyl ketone**. The proposed reaction involves the acylation of 1-chloro-3-fluorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Proposed Experimental Protocol

Materials:

- 1-Chloro-3-fluorobenzene
- Cyclobutanecarbonyl chloride
- Anhydrous aluminum chloride (AlCl₃)

- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 1 M solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle

Procedure:

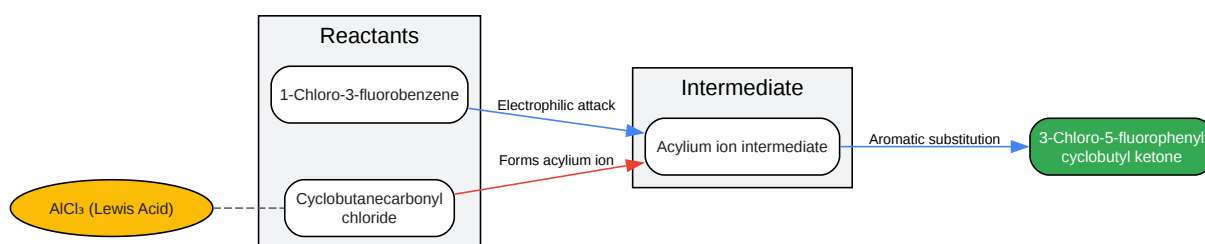
- **Reaction Setup:** Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
- **Acyl Chloride Addition:** The mixture is cooled to 0 °C in an ice bath. A solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise via the dropping funnel. The mixture is stirred at 0 °C for 15-20 minutes.
- **Aromatic Substrate Addition:** 1-Chloro-3-fluorobenzene (1.2 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40 °C for DCM). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** The reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of 1 M hydrochloric acid. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.
- **Purification:** The combined organic layers are washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous

magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

- Final Product: The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield **3-Chloro-5-fluorophenyl cyclobutyl ketone**.

Visualizations

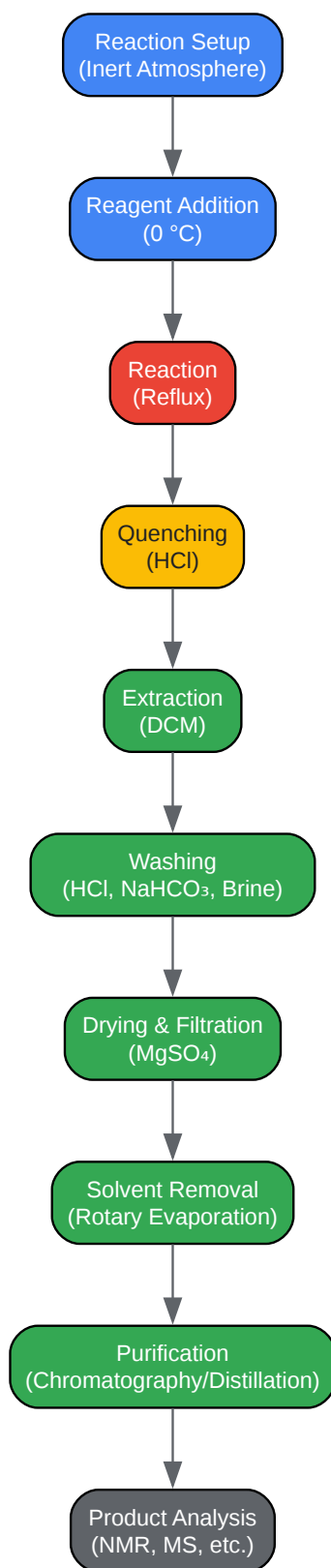
Proposed Synthesis Pathway



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Caption: Proposed Friedel-Crafts acylation pathway.

General Experimental Workflow



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Caption: General laboratory workflow for synthesis.

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References

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